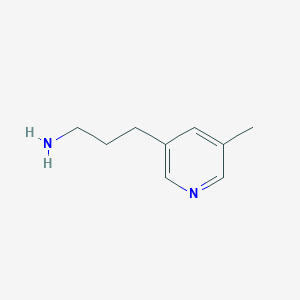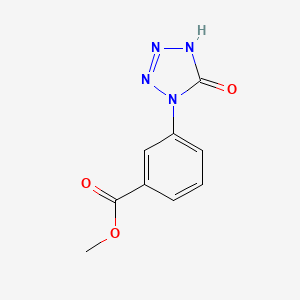
methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate is a heterocyclic compound that contains a tetrazole ring fused with a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with carbon dioxide to form the tetrazole ring, followed by esterification to introduce the methyl benzoate moiety . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Wissenschaftliche Forschungsanwendungen
Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one: This compound shares a similar benzoate ester structure but contains a pyrazoline ring instead of a tetrazole ring.
Sulfentrazone: A herbicide with a similar tetrazole ring structure but different functional groups.
Uniqueness
Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate is unique due to its specific combination of a tetrazole ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H8N4O3 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
methyl 3-(5-oxo-1H-tetrazol-4-yl)benzoate |
InChI |
InChI=1S/C9H8N4O3/c1-16-8(14)6-3-2-4-7(5-6)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15) |
InChI-Schlüssel |
BIXXFRYPVWTBBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)
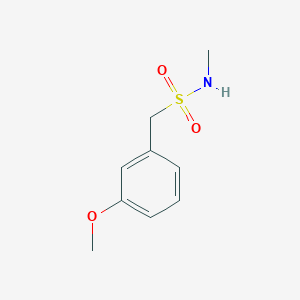
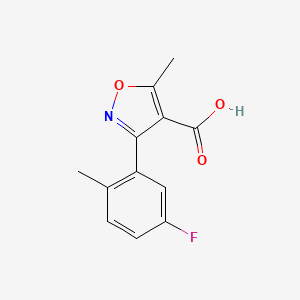

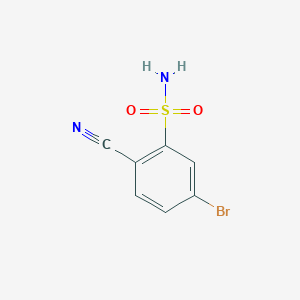


![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
